rel-(2R,2'S)-2,2'-Bipiperidine

Catalog No.
S8477325
CAS No.
M.F
C10H20N2
M. Wt
168.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
rel-(2R,2'S)-2,2'-Bipiperidine

Product Name

rel-(2R,2'S)-2,2'-Bipiperidine

IUPAC Name

(2S)-2-[(2R)-piperidin-2-yl]piperidine

Molecular Formula

C10H20N2

Molecular Weight

168.28 g/mol

InChI

InChI=1S/C10H20N2/c1-3-7-11-9(5-1)10-6-2-4-8-12-10/h9-12H,1-8H2/t9-,10+

InChI Key

CLBJZAWCBRAMRZ-AOOOYVTPSA-N

SMILES

C1CCNC(C1)C2CCCCN2

Canonical SMILES

C1CCNC(C1)C2CCCCN2

Isomeric SMILES

C1CCN[C@H](C1)[C@@H]2CCCCN2

rel-(2R,2'S)-2,2'-Bipiperidine is a chiral organic compound with the molecular formula C10H20N2C_{10}H_{20}N_2 and a molecular weight of 168.28 g/mol. It consists of two piperidine rings connected at the 2-position, which imparts unique stereochemical properties to the molecule. The compound is characterized by its specific stereochemistry, denoted by the (2R,2'S) configuration, which influences its chemical behavior and biological activity.

Typical of piperidine derivatives. Key reaction types include:

  • Alkylation Reactions: The nitrogen atoms in the piperidine rings can act as nucleophiles, allowing for alkylation with electrophiles.
  • Reductive Amination: This involves the reaction of carbonyl compounds with the bipiperidine in the presence of reducing agents, forming amines.
  • Cyclization Reactions: The compound can undergo cyclization to form more complex structures, which is useful in synthesizing various heterocycles.

rel-(2R,2'S)-2,2'-Bipiperidine exhibits notable biological activity. It has been studied for its potential as:

  • Neuroprotective Agent: Preliminary studies suggest that it may have protective effects on neuronal cells, possibly through mechanisms involving modulation of neurotransmitter systems.
  • Antidepressant Properties: Some research indicates that bipiperidine derivatives can influence mood regulation and may serve as candidates for antidepressant therapies.
  • Anticancer Activity: There are indications that compounds related to bipiperidine may exhibit anticancer properties through mechanisms such as apoptosis induction in cancer cells.

The synthesis of rel-(2R,2'S)-2,2'-Bipiperidine can be achieved through several methods:

  • Condensation Reactions: The compound can be synthesized via the condensation of piperidine derivatives under acidic or basic conditions.
    Piperidine+Piperidinerel 2R 2 S 2 2 Bipiperidine\text{Piperidine}+\text{Piperidine}\rightarrow \text{rel 2R 2 S 2 2 Bipiperidine}
  • Chiral Resolution Techniques: Given its chiral nature, methods such as chiral chromatography or enzymatic resolution can be used to obtain the desired stereoisomer from racemic mixtures.
  • Multi-step Synthesis: Advanced synthetic routes may involve multiple steps including protection-deprotection strategies to selectively introduce functional groups before forming the bipiperidine structure.

rel-(2R,2'S)-2,2'-Bipiperidine has diverse applications across various fields:

  • Pharmaceuticals: Due to its biological activities, it is a candidate for drug development targeting neurological disorders and mood-related conditions.
  • Chemical Intermediates: It serves as an important intermediate in the synthesis of more complex organic molecules in medicinal chemistry.
  • Ligands in Coordination Chemistry: The compound can act as a ligand in coordination complexes with transition metals, enhancing their catalytic properties.

Studies on rel-(2R,2'S)-2,2'-Bipiperidine's interactions with biological targets reveal significant insights:

  • Receptor Binding Studies: Research has shown that this compound interacts with various neurotransmitter receptors (e.g., serotonin and dopamine receptors), influencing signaling pathways associated with mood and cognition.
  • Enzyme Inhibition Studies: The compound has been tested for its ability to inhibit specific enzymes linked to metabolic pathways relevant in cancer and neurodegenerative diseases.

rel-(2R,2'S)-2,2'-Bipiperidine shares structural similarities with several other compounds. Here are some notable comparisons:

Compound NameStructure TypeUnique Features
1-MethylpiperidinePiperidine derivativeMethyl substitution at nitrogen enhances lipophilicity.
4-PiperidoneKetone derivative of piperidineExhibits different reactivity due to carbonyl group.
1-Boc-piperazinePiperazine derivativeProtecting group alters reactivity and solubility.
(S)-(+)-N-Boc-3-pyrrolidinylmethanolChiral amineDifferent ring structure influences biological activity.

Uniqueness

rel-(2R,2'S)-2,2'-Bipiperidine is unique due to its specific chiral configuration and dual piperidine structure. This configuration enhances its interactions with biological targets compared to other similar compounds that lack such stereochemical diversity or structural complexity. Its potential applications in pharmaceuticals and coordination chemistry further highlight its significance in research and development contexts.

XLogP3

1.2

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

168.162648646 g/mol

Monoisotopic Mass

168.162648646 g/mol

Heavy Atom Count

12

Dates

Last modified: 01-05-2024

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